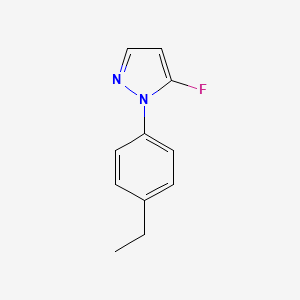

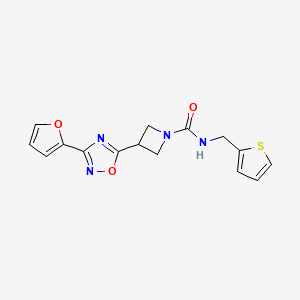

![molecular formula C23H25N3O3 B2902794 N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-79-1](/img/structure/B2902794.png)

N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

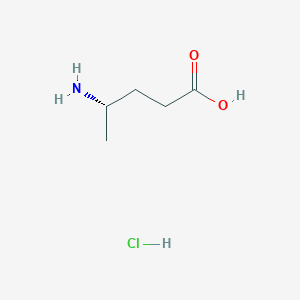

N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.

BenchChem offers high-quality N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Application in Neurodegenerative Disease Research

Scientific Field

Neuroscience and Pharmacology

Summary of Application

Compounds similar to “N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide” have been investigated for their potential role in treating neurodegenerative diseases such as Alzheimer’s disease. They are explored for their inhibitory activity against enzymes like monoamine oxidase (MAO) and cholinesterase, which are involved in neurotransmitter regulation .

Methods of Application

The methods typically involve synthesizing a series of derivatives and evaluating their inhibitory activity against target enzymes.

Results

Some derivatives have shown good inhibitory activity against both MAO-A and MAO-B, with IC50 values in the low micromolar range. Molecular docking studies have revealed important interactions between the active analogs and amino acid residues of the protein receptors .

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

Carboxamide derivatives, including those related to the compound , can be used in various organic synthesis reactions, such as the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Methods of Application

The Suzuki–Miyaura coupling involves the reaction of organoboron reagents with halide compounds in the presence of a palladium catalyst. The process is known for its mild conditions and functional group tolerance .

Results

This method allows for the creation of a wide array of complex organic molecules, which can be further used in pharmaceuticals, materials science, and other fields .

Application in Antibacterial Research

Scientific Field

Microbiology and Medicinal Chemistry

Summary of Application

Carboxamide compounds are also studied for their antibacterial properties. They are synthesized and tested against various bacterial strains to determine their efficacy .

Methods of Application

The experimental procedures involve the synthesis of carboxamide derivatives followed by bioactivity assays to test their antibacterial effects .

Results

The outcomes of such studies include the identification of compounds with potential antibacterial activity, which could lead to the development of new antibiotics .

Application in Catalysis Research

Scientific Field

Chemical Engineering and Catalysis

Summary of Application

Carboxamide derivatives are often used as ligands in catalytic systems. They can modulate the activity and selectivity of metal catalysts in various chemical reactions .

Methods of Application

The compound can be coordinated to transition metals to form complexes. These complexes are then tested in catalytic reactions, such as hydrogenation or carbon-carbon bond formation, to evaluate their efficiency and selectivity .

Results

The effectiveness of these catalytic systems is measured by the turnover number (TON) and turnover frequency (TOF), which reflect the number of catalytic cycles and the rate of the reaction, respectively .

Application in Material Science

Scientific Field

Material Science

Summary of Application

Carboxamide compounds can be used in the design of organic semiconductors, which are crucial for the development of electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Methods of Application

These compounds are incorporated into polymers or small molecules to create materials with desirable electronic properties. Their performance is assessed through techniques like cyclic voltammetry and photoluminescence spectroscopy .

Results

The results typically include the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for the material’s electronic behavior .

Application in Synthetic Methodology Development

Scientific Field

Synthetic Chemistry

Summary of Application

The compound can be used as a building block in the development of new synthetic methodologies for constructing complex molecular architectures .

Methods of Application

It can undergo various chemical transformations, such as cross-coupling reactions, to generate new compounds. The reactions are optimized for yield, selectivity, and scalability .

.

These applications demonstrate the versatility of the compound in different scientific fields. It’s important to note that the specific details and results mentioned are based on general knowledge of carboxamide chemistry and may not directly apply to the compound . For precise information, access to current scientific publications and databases is essential.

Application in Anxiolytic Drug Development

Scientific Field

Psychopharmacology

Summary of Application

Derivatives of pyrrolopyrazine carboxamide have been explored for their anxiolytic (anti-anxiety) properties. These compounds may interact with receptors in the brain that regulate mood and anxiety .

Methods of Application

The development of these drugs involves synthesizing the compound and testing its efficacy in animal models. Behavioral assays, such as the elevated plus maze and open field tests, are used to assess anxiolytic activity .

Results

The compounds that show promising results in preclinical studies may proceed to clinical trials, where their safety and efficacy in humans are evaluated .

Application in Antiviral Research

Scientific Field

Virology and Medicinal Chemistry

Summary of Application

Carboxamide derivatives can be designed to inhibit viral replication. They may serve as inhibitors of viral enzymes or as antagonists of receptors that viruses use to enter host cells .

Methods of Application

These compounds are tested against a panel of viruses in vitro to determine their inhibitory concentration. Assays like plaque reduction and reverse transcriptase inhibition are common methods used .

Results

Effective compounds can significantly reduce viral replication, with minimal cytotoxicity to host cells. The selectivity index, which is the ratio of cytotoxicity to antiviral activity, is a key metric in these studies .

Application in Anti-Inflammatory Drug Research

Scientific Field

Immunopharmacology

Summary of Application

The anti-inflammatory potential of carboxamide derivatives is investigated for the treatment of chronic inflammatory diseases. These compounds may inhibit the production of pro-inflammatory cytokines or modulate immune cell activity .

Methods of Application

In vitro assays using cultured immune cells, such as macrophages, are conducted to measure the production of inflammatory markers. In vivo models of inflammation, like carrageenan-induced paw edema, are also used .

Results

Promising compounds can decrease the levels of inflammatory markers and reduce symptoms in animal models of inflammation. The efficacy is often quantified by measuring edema reduction and cytokine levels .

Propiedades

IUPAC Name |

N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-28-20-11-10-18(15-21(20)29-2)22-19-9-6-12-25(19)13-14-26(22)23(27)24-16-17-7-4-3-5-8-17/h3-12,15,22H,13-14,16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSZCXPHCNYKEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

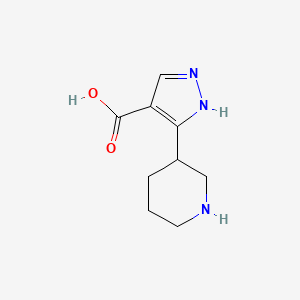

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2902725.png)

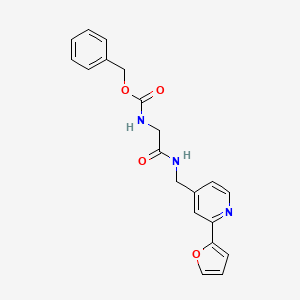

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2902726.png)

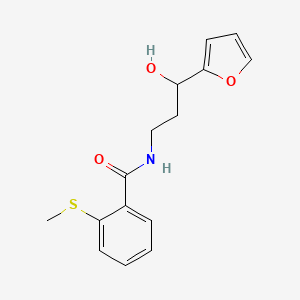

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)

![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)

![2-(4-ethoxyphenyl)-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2902733.png)